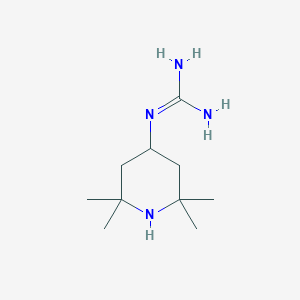

1-(2,2,6,6-Tetramethylpiperidin-4-yl)guanidine

Beschreibung

1-(2,2,6,6-Tetramethylpiperidin-4-yl)guanidine is a nitrogen-rich organic compound featuring a guanidine group attached to the 4-position of a 2,2,6,6-tetramethylpiperidine (TMP) ring. This structure combines the steric hindrance of the tetramethyl-substituted piperidine with the strong basicity and hydrogen-bonding capability of the guanidine moiety.

The guanidine group (pKa ~13.6) enhances the compound’s nucleophilicity and ability to participate in hydrogen bonding, while the TMP ring provides rigidity and resistance to oxidation, a hallmark of hindered amine light stabilizers (HALS) .

Eigenschaften

CAS-Nummer |

778647-22-6 |

|---|---|

Molekularformel |

C10H22N4 |

Molekulargewicht |

198.31 g/mol |

IUPAC-Name |

2-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine |

InChI |

InChI=1S/C10H22N4/c1-9(2)5-7(13-8(11)12)6-10(3,4)14-9/h7,14H,5-6H2,1-4H3,(H4,11,12,13) |

InChI-Schlüssel |

AYLPVOFHYZCDCJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CC(CC(N1)(C)C)N=C(N)N)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(2,2,6,6-Tetramethylpiperidin-4-yl)guanidin beinhaltet typischerweise die Reaktion von 2,2,6,6-Tetramethylpiperidin mit einem Guanidinderivat. Eine gängige Methode ist die Reaktion von 2,2,6,6-Tetramethylpiperidin mit Cyanamid unter basischen Bedingungen, gefolgt von Hydrolyse, um die gewünschte Guanidinverbindung zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1-(2,2,6,6-Tetramethylpiperidin-4-yl)guanidin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Sie kann reduziert werden, um Amine oder andere reduzierte Derivate zu bilden.

Substitution: Die Guanidin-Einheit kann nucleophile Substitutionsreaktionen eingehen

Gängige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen oder sauren Bedingungen verwendet werden

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation Oxide ergeben, während die Reduktion Amine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Potential Pharmacological Agent

1-(2,2,6,6-Tetramethylpiperidin-4-yl)guanidine has been investigated for its pharmacological properties. Studies indicate that it may exhibit activity as an enzyme inhibitor and interact with various biological receptors. Its ability to form hydrogen bonds allows for enhanced interactions with target proteins, making it a candidate for drug development in areas such as neuropharmacology and enzyme inhibition.

Case Studies

- Neuropharmacology : Research has shown that compounds with similar piperidine structures can act as histamine H3 receptor antagonists. These compounds have been evaluated for their potential in treating neurological disorders by modulating neurotransmitter release .

- Enzyme Inhibition : The guanidine moiety's ability to interact with enzymes suggests potential applications in developing inhibitors for various biochemical pathways. This could be particularly relevant in cancer therapy and metabolic disorders .

Synthetic Organic Chemistry

Versatile Synthetic Applications

The compound's unique structure allows it to serve as a versatile building block in synthetic organic chemistry. Its reactivity can be modified to create derivatives with varied properties, making it useful for synthesizing other complex molecules.

Synthesis Overview

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Framework : The initial step often includes the synthesis of the 2,2,6,6-tetramethylpiperidine core.

- Guanidination : The piperidine derivative is then reacted with guanidine or its derivatives to form the final product.

Comparative Analysis of Related Compounds

To better understand the unique characteristics of this compound compared to other guanidines and piperidines, the following table summarizes key structural features:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-(4-Methylpiperidin-4-yl)guanidine | Contains a piperidine ring without tetramethyl substitution | Less sterically hindered |

| 1-(N,N-Dimethylpiperidin-4-yl)guanidine | N,N-dimethyl substitution on piperidine | Higher lipophilicity due to dimethyl groups |

| 1-(Cyclohexyl)guanidine | Cyclohexane ring instead of piperidine | Different steric and electronic properties |

Wirkmechanismus

The mechanism of action of 1-(2,2,6,6-Tetramethylpiperidin-4-yl)guanidine involves its interaction with specific molecular targets. The guanidine moiety can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The piperidine ring provides structural stability and enhances the compound’s ability to interact with various targets .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The following table highlights key structural analogues and their differences:

Key Observations :

- Guanidine vs. Ester Derivatives : The guanidine derivative exhibits higher basicity and hydrogen-bonding capacity compared to ester-linked analogues (e.g., bis(TMP) succinate), which prioritize radical scavenging in flame retardancy .

- Steric Effects : The TMP ring’s tetramethyl groups in all analogues confer steric hindrance, reducing reactivity at the nitrogen center and enhancing thermal stability .

Physicochemical Properties

Notes:

- The guanidine-TMP hybrid’s solubility is likely intermediate between the polar guanidine group and the hydrophobic TMP ring.

- Basicity is dominated by the guanidine group, making it more nucleophilic than TMP or its ester derivatives .

Biologische Aktivität

1-(2,2,6,6-Tetramethylpiperidin-4-yl)guanidine is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antioxidant, and potential neuroprotective effects.

Chemical Structure and Properties

The compound is characterized by the presence of a guanidine functional group attached to a 2,2,6,6-tetramethylpiperidine moiety. Its molecular formula is with a CAS number of 778647-22-6. The structure contributes to its unique biological activities.

1. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |

|---|---|---|

| This compound | Not specified | Not specified |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

In experimental models such as carrageenan-induced paw edema in rats, compounds with similar structures have demonstrated significant reductions in inflammation markers .

2. Antioxidant Activity

The compound exhibits antioxidant properties that can mitigate oxidative stress in biological systems. Studies have indicated that it can scavenge free radicals and reduce lipid peroxidation levels in vitro.

3. Neuroprotective Potential

There is emerging evidence suggesting that this compound may offer neuroprotective effects. It appears to modulate neurotransmitter levels and protect neuronal cells from apoptosis induced by oxidative stress.

Case Studies

A study conducted on animal models demonstrated that administration of the compound led to improved cognitive function and reduced neuronal damage following induced oxidative stress. The results indicated a potential application in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring or guanidine group can significantly alter its pharmacological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.